![molecular formula C10H13N4O6P B12920571 [(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate is a complex organic compound with significant importance in various scientific fields. This compound is a nucleotide analog, which means it mimics the structure of nucleotides, the building blocks of DNA and RNA. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the purine ring, attachment of the tetrahydrofuran moiety, and subsequent phosphorylation. Each step requires specific reagents and conditions, such as the use of protecting groups to prevent unwanted reactions and the application of catalysts to increase reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis techniques, including batch and continuous flow processes. These methods are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound. Common reagents include halides and amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a tool for studying nucleotide interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the development of diagnostic assays and biotechnological applications.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate involves its incorporation into DNA or RNA chains, where it can disrupt normal nucleotide pairing and synthesis. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleotide synthesis and repair, such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate can be compared with other nucleotide analogs, such as:
Acyclovir: An antiviral compound used to treat herpes infections.
Zidovudine: An antiretroviral medication used to manage HIV/AIDS.
Gemcitabine: A chemotherapy agent used to treat various cancers.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological molecules and enzymes, making it a valuable tool in both research and therapeutic contexts.
Properties
Molecular Formula |
C10H13N4O6P |
|---|---|
Molecular Weight |
316.21 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O6P/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(20-7)3-19-21(16,17)18/h4-7H,1-3H2,(H,11,12,15)(H2,16,17,18)/t6-,7+/m0/s1 |
InChI Key |
BMTWSILZBROYGX-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C2N=CNC3=O |
Canonical SMILES |
C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


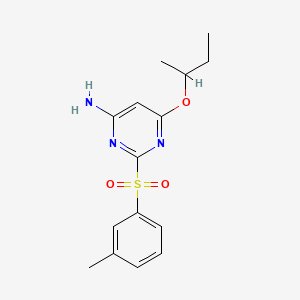

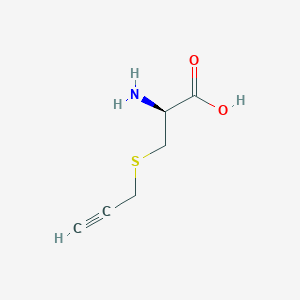
![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)
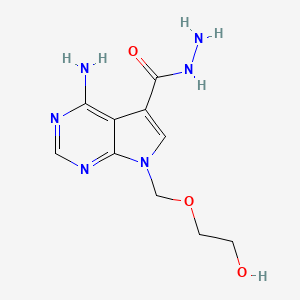
![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)
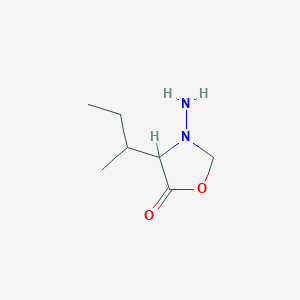
![11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione](/img/structure/B12920528.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)
![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)

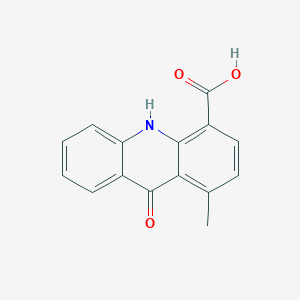

![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)
